molecular formula C19H24BrN B8454542 5-Bromo-2-(4-octylphenyl)pyridine CAS No. 179998-83-5

5-Bromo-2-(4-octylphenyl)pyridine

Cat. No.: B8454542
CAS No.: 179998-83-5
M. Wt: 346.3 g/mol
InChI Key: JNTAHDPMZPJFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-octylphenyl)pyridine is a useful research compound. Its molecular formula is C19H24BrN and its molecular weight is 346.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

179998-83-5

Molecular Formula

C19H24BrN

Molecular Weight

346.3 g/mol

IUPAC Name

5-bromo-2-(4-octylphenyl)pyridine

InChI

InChI=1S/C19H24BrN/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(20)15-21-19/h9-15H,2-8H2,1H3

InChI Key

JNTAHDPMZPJFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A Grignard reagent was prepared from magnesium (2.3 g) and 4-octyl-1-bromobenzene (25 g) dissolved in dry tetrahydrofuran (hereinafter abbreviated to THF, 200 ml). To this Grignard reagent were added 2,5-dibromopyridine (23 g) and tetrakistriphenylphosphin paradiun (0) complex (hereinafter abbreviated to Pd(TPP)4, 0.57 g). The reaction mixture was heated to keep refluxing for about 2 hours. After cooling the mixture, organic matter was extracted from the mixture with ether, followed by sequential washing the extract with aqueous ammonium chloride and distilled water to separate an organic layer which was dried over MgSO4. Filtering off the desiccant and distilling off the solvent from the organic layer, the layer gave a residue which was purified by silica gel column chromatography to give 5-bromo-2-(4-octylphenyl)pyridine (35 g).
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2.3 g
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25 g
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Grignard reagent
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23 g
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reactant
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tetrakistriphenylphosphin
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Pd(TPP)4
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200 mL
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Synthesis routes and methods III

Procedure details

To a 1000 mL round bottom flask equipped with a stirbar was added dibromopyridine 7C (22.506 g), boronic acid 7B (22.356 g), tetrakis(triphenylphosphine)palladium(0) (3.294 g), saturated sodium carbonate solution (238 mL), and toluene (190 mL). A reflux condenser was attached and the reaction was heated at 100° C. for 24 hours. The cooled reaction mixture was extracted with 1:1 hexane:ethyl acetate, and the combined organic layers were washed with brine and dried over magnesium sulfate and the solvent was removed in vacuo. The solid product was dissolved in dichloromethane, placed on silica gel, and silica gel filtered. The elution solvents were hexane, which removed a higher Rf side product, and 2.5% E/H, resulting in 31.251 g of solid. The product was recrystallized from acetonitrile to give 30.125 g of a white solid.
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22.506 g
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22.356 g
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reactant
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238 mL
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reactant
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3.294 g
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catalyst
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190 mL
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